Thiram, chemically known as tetramethylthioperoxydicarbonic diamide, is the simplest thiuram disulfide and serves as a crucial compound in agriculture and industrial applications. It is primarily utilized as a fungicide and ectoparasiticide, effectively preventing various fungal diseases in crops and seeds. Thiram is particularly effective against diseases such as stem gall of coriander, damping off, smut of millet, and neck rot of onions. Additionally, it has applications in treating human scabies and is used as a bactericide in soaps .
Thiram can be synthesized through several methods:
Thiram's applications span various fields:
Studies have highlighted several interactions involving Thiram:
Thiram shares similarities with several other thiocarbamate compounds. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dimethyldithiocarbamate | C5H10N2S4 | Precursor to Thiram; less stable than Thiram |
Ferbam | C7H8N2S4 | Used primarily for agricultural applications; less toxic than Thiram |
Ziram | C6H10N2S4 | Similar fungicidal properties but different toxicity profile |
Mancozeb | C4H6MnN2S4 | A combination of zinc and manganese; broader spectrum of activity |
Uniqueness of Thiram: Thiram is distinguished by its dual role as both a fungicide and an accelerator in rubber processing. Its specific chemical structure allows it to function effectively across diverse applications while maintaining a unique reactivity profile compared to other similar compounds.
The conventional synthesis of thiram represents the fundamental production pathway that has been extensively utilized in industrial manufacturing since its commercial inception in 1925 [1]. The classical synthetic route involves a two-step process beginning with the formation of sodium dimethyldithiocarbamate intermediate, followed by oxidative coupling to form the final thiram product.
The primary reaction involves the nucleophilic addition of dimethylamine to carbon disulfide in the presence of sodium hydroxide, producing sodium dimethyldithiocarbamate according to the stoichiometric equation:
(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O [2]
This initial step typically requires careful temperature control between minus ten to forty degrees Celsius to optimize the formation of the sodium salt intermediate [3]. The reaction is characterized by high yields when conducted under controlled conditions, with the mass fraction of dimethylamine solution ranging from five to forty percent [3].
The second step involves the oxidative dimerization of the sodium dimethyldithiocarbamate to form thiram. Traditional methods employ chlorine gas oxidation, where chlorine is passed through a solution of sodium dimethyldithiocarbamate, resulting in the formation of the disulfide bond characteristic of thiram [1]. The reaction can be represented as:
2(CH₃)₂NCS₂Na + Cl₂ → (CH₃)₂NCS₂-S₂CSN(CH₃)₂ + 2NaCl
Alternative oxidizing agents include hydrogen peroxide, iodine, and ferric compounds [1]. The hydrogen peroxide method has gained prominence due to its environmental advantages and reduced formation of byproducts. The typical molar ratio for conventional synthesis is dimethylamine:carbon disulfide:oxidizing agent at 1.0:1.0:0.5-1.5 [3].
Mass balance calculations for conventional thiram production indicate that approximately 11.5 metric tons of sodium complex salt, 1.6 metric tons of chloride, 38.7 metric tons of water, and 0.4 metric tons of sodium carbonate are required to produce one metric ton of thiram [4]. The process yields include approximately 8.0 metric tons of product per mass balance cycle, with aqueous waste streams representing 43.9 metric tons requiring effluent treatment [4].
Industrial production parameters typically include reaction temperatures ranging from minus ten to sixty degrees Celsius throughout the synthesis process [3]. The synthesis time for the intermediate formation ranges from 0.5 to 5 hours, with reaction temperatures maintained between minus ten to forty degrees Celsius [3]. The conventional method demonstrates yields ranging from ninety-one to ninety-seven percent, with final product purity exceeding ninety-eight percent [3].
The development of environmentally sustainable synthetic pathways for thiram production has emerged as a critical research focus, driven by regulatory requirements and environmental considerations. Green chemistry approaches emphasize the elimination of organic solvents, reduction of waste generation, and implementation of catalyst-free reaction systems.
The aqueous phase synthesis represents a significant advancement in green chemistry applications for thiram production. The high-efficiency green synthesis method employs water as the primary reaction solvent, eliminating the need for organic solvents traditionally used in thiram manufacturing [3]. This approach utilizes a one-pot methodology where dimethylamine and carbon disulfide react in aqueous sodium hydroxide solution to form the intermediate, followed by hydrogen peroxide oxidation.
The aqueous phase reaction demonstrates several environmental advantages, including simplified wastewater treatment and reduced emission of volatile organic compounds [3]. The process achieves high purity levels exceeding ninety-eight percent while maintaining yields comparable to conventional methods [3]. The environmental benefits extend to the elimination of organic waste streams and the potential for water recycling through reverse osmosis treatment [3].
Implementation of reverse osmosis systems enables the recovery and reuse of concentrated process water, achieving near-zero liquid discharge operation [3]. The system configuration includes grid filtration, sand filtration, ultrafiltration, and reverse osmosis membrane processing using seawater desalination membranes with operating pressures between sixty to one hundred bar [3].
Catalyst-free synthesis approaches eliminate the requirement for metallic catalysts or phase transfer catalysts traditionally employed in thiram production. These systems rely on the inherent reactivity of the dimethylamine-carbon disulfide system under controlled conditions [5]. The absence of catalysts simplifies product purification and reduces potential contamination from catalyst residues.
Solvent-free methodologies represent an extension of green chemistry principles, where solid-state reactions occur without liquid media [5]. These approaches demonstrate enhanced reaction selectivity and reduced environmental impact through elimination of solvent recovery and purification requirements [5]. The precision in catalyst-free systems enables access to unique reaction pathways that may not be available in traditional catalyzed systems [5].
Direct electrochemical oxidation represents an innovative green chemistry approach for thiram synthesis [6]. The method involves the preparation of sodium dimethyldithiocarbamate in aqueous solution, followed by direct electrochemical oxidation in a membrane-divided electrolytic cell [6]. The anode chamber contains the sodium dimethyldithiocarbamate solution, while the cathode chamber contains sodium hydroxide solution [6].
Process parameters for electrochemical synthesis include current densities ranging from three hundred to six hundred milliamperes per square centimeter, electrolysis temperatures between thirty to seventy degrees Celsius, and electrolysis times from 0.5 to 2 hours [6]. The cell voltage remains relatively constant at 3.3 to 3.8 volts throughout the electrolysis process [6].
The electrochemical method offers several advantages including mild reaction conditions, low energy consumption, and suitability for large-scale production [6]. The cathode products include sodium hydroxide solution and hydrogen gas, where the sodium hydroxide can be recycled for intermediate synthesis, reducing overall production costs [6]. The process achieves product purities exceeding ninety-eight percent with minimal waste generation [6].
Industrial-scale optimization of thiram production encompasses multiple operational parameters including equipment design, process intensification, energy utilization, and yield maximization. Contemporary manufacturing facilities implement advanced process control systems and automation technologies to enhance production efficiency and product quality consistency.
Modern thiram production facilities utilize multi-purpose reactor configurations designed for flexible manufacturing of multiple dithiocarbamate products [4]. The typical industrial facility includes batching sections, technical grade process areas with wet/slurry and fine particle sections, raw material storage, and finished product storage [4]. Equipment configurations include stainless steel reactors ranging from two to five kiloliters capacity, filter presses, rotary vacuum dryers, and centrifuges [4].
The optimization of reaction conditions focuses on temperature control, mixing efficiency, and residence time distribution. Industrial reactors employ sophisticated temperature control systems to maintain optimal reaction temperatures throughout the synthesis cycle [7]. Advanced mixing technologies ensure homogeneous distribution of reactants and efficient heat transfer [7].
Bottleneck identification and elimination represents a crucial optimization strategy in thiram production [7]. Theory of constraints methodologies enable identification of production limitations and implementation of targeted improvements [7]. Capacity planning ensures adequate production capability to meet demand requirements while minimizing capital investment [7].
Integration of automation and robotics in thiram production enhances efficiency and reduces labor costs while improving product quality consistency [7]. Automated systems include material handling, reactor charging, product isolation, and packaging operations [7]. Process control systems utilize real-time monitoring of critical parameters including temperature, pressure, pH, and composition [7].
Data analytics applications enable predictive maintenance scheduling and optimization of production parameters [7]. Machine learning algorithms analyze historical production data to identify optimal operating conditions and predict equipment maintenance requirements [7]. These systems contribute to improved productivity and reduced downtime [7].
Energy optimization strategies focus on heat integration, utility consumption reduction, and waste heat recovery. Modern facilities implement heat exchanger networks to maximize energy recovery from exothermic reactions and minimize external heating requirements [7]. Steam generation and distribution systems optimize energy utilization across multiple process units [7].
Power requirements for industrial thiram production typically range from three hundred kilowatt-amperes for facilities producing five hundred metric tons annually [4]. Backup power generation capabilities ensure continuous operation during utility interruptions [4]. Energy consumption optimization includes variable frequency drives for rotating equipment and energy-efficient lighting systems [4].
Industrial production optimization incorporates comprehensive quality control systems throughout the manufacturing process. In-line monitoring systems provide real-time analysis of product quality parameters, enabling immediate process adjustments to maintain specification compliance [8]. Statistical process control methodologies ensure consistent product quality and identify trends requiring corrective action [8].
The purification of thiram requires sophisticated separation and purification technologies to achieve technical grade specifications exceeding ninety-six percent purity [8]. Quality control measures encompass analytical testing, physical property verification, and impurity analysis to ensure product compliance with regulatory requirements and customer specifications.
Conventional thiram purification employs crystallization from aqueous or alcoholic solutions. The crystallization process involves controlled cooling of saturated solutions to promote formation of high-purity crystals [9]. Temperature control during crystallization significantly influences crystal size distribution and purity levels [9]. Slow cooling rates generally produce larger, higher-purity crystals compared to rapid cooling methods [9].
Filtration techniques include filter press systems operating at pressures sufficient to achieve efficient solid-liquid separation [4]. Industrial installations utilize filter presses with dimensions ranging from twenty-three by eighteen inches to forty-six by thirty-six inches [4]. The filtration process removes mother liquor containing impurities and unreacted materials [4].
Washing procedures employ demineralized water to remove residual salts and water-soluble impurities from thiram crystals. Multiple washing stages ensure complete removal of sodium chloride and other ionic impurities that may affect product quality or stability [4]. Washing efficiency depends on wash water volume, contact time, and temperature [9].
Drying operations utilize rotary vacuum dryers or fluid bed dryers to remove residual moisture and achieve the required water content specifications [4]. Rotary vacuum dryers with capacities of seven hundred sixty kilograms enable efficient moisture removal while minimizing thermal degradation [4]. Operating conditions include vacuum levels sufficient to reduce drying temperatures and prevent product decomposition [4].
Fluid bed drying systems provide uniform heat and mass transfer for consistent moisture removal throughout the product bed [4]. These systems offer advantages including reduced drying times and improved product handling characteristics [4]. Temperature control during drying prevents thermal decomposition and maintains product stability [4].
Size reduction operations employ ribbon blenders and pulverizing equipment to achieve specified particle size distributions [4]. Particle size control influences product handling, dissolution characteristics, and application performance [9]. Screening operations remove oversized particles and ensure compliance with particle size specifications [8].
Comprehensive analytical testing programs ensure thiram products meet specifications for identity, purity, and performance characteristics. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of thiram content and identification of related impurities [10] [8]. The analytical method utilizes acetonitrile mobile phases with detection at wavelengths of two hundred fifty-four nanometers [10].
Identity testing employs multiple analytical techniques including melting point determination, thin-layer chromatography, and infrared spectroscopy [8]. Melting point ranges for pure thiram typically span from one hundred fifty-five to one hundred fifty-six degrees Celsius [8]. Thin-layer chromatography enables separation and identification of thiram and related dithiocarbamate compounds [8].
Gas chromatography methods provide analysis of volatile impurities and residual solvents that may remain from the synthesis process [11]. These methods employ headspace sampling techniques to analyze carbon disulfide and other volatile components [11]. Detection limits for volatile impurities typically range from parts per million to parts per billion levels [11].
Spectroscopic methods including Fourier transform infrared spectroscopy enable identification of functional groups and structural verification of thiram products [11]. Nuclear magnetic resonance spectroscopy provides detailed structural analysis and quantification of impurities [1]. Mass spectrometry techniques offer molecular weight confirmation and fragmentation pattern analysis [1].
Physical property verification includes determinations of bulk density, particle size distribution, moisture content, and thermal stability [8]. Bulk density measurements ensure consistent packaging and handling characteristics [9]. Particle size analysis employs laser diffraction or sieving methods to verify compliance with size specifications [8].
Moisture content determination utilizes Karl Fischer titration or gravimetric methods to ensure compliance with water content specifications [8]. Excessive moisture content may lead to product degradation or handling difficulties [8]. Thermal stability testing evaluates product behavior under elevated temperature conditions to assess storage stability [8].
Irritant;Health Hazard;Environmental Hazard